3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Description
3-Methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a pyrrolidine ring. The compound’s structure integrates a methyl group at the 3-position of the benzene ring and a sulfonamide linkage to a para-substituted phenyl-pyridazine moiety.
Key structural attributes include:
- Molecular formula: Likely C₂₁H₂₂N₄O₂S (estimated based on analogs).
- Functional groups: Sulfonamide (hydrogen bond donor/acceptor), pyridazine (planar, aromatic), and pyrrolidine (5-membered saturated ring).
- Physicochemical properties: Predicted logP ~4.0–4.5 (similar to ), moderate solubility, and polar surface area ~65 Ų, aligning with analogs in .
Properties
IUPAC Name |
3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-5-4-6-19(15-16)28(26,27)24-18-9-7-17(8-10-18)20-11-12-21(23-22-20)25-13-2-3-14-25/h4-12,15,24H,2-3,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSFJRMOZJANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a pyridazine derivative. Its molecular formula is C19H24N4O2S, and it exhibits significant lipophilicity due to the presence of aromatic rings and a pyrrolidine moiety.
Sulfonamides, including this compound, primarily exert their effects through inhibition of the dihydropteroate synthase (DHPS) enzyme, a critical component in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective as antimicrobial agents. Additionally, recent studies suggest that some sulfonamide derivatives may also modulate inflammatory pathways by acting as inhibitors of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases .
Antimicrobial Activity
Research indicates that this compound demonstrates potent antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
In vivo studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to reduce inflammation in mouse models of arthritis and colitis by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The compound's anti-inflammatory efficacy is attributed to its ability to inhibit the activation of the NLRP3 inflammasome .
Case Study 1: Efficacy in Animal Models
A study conducted on mice with induced arthritis demonstrated that treatment with this compound led to a significant reduction in paw swelling and joint destruction compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Synergistic Effects
Combining this compound with traditional antibiotics has shown promising results in enhancing antibacterial activity. For instance, when used in conjunction with ciprofloxacin against resistant strains of E. coli, a synergistic effect was observed, reducing MIC values significantly .
Comparison with Similar Compounds
Structural Analog: N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
Key Differences :
- Heterocyclic substituent : Piperidine (6-membered) vs. pyrrolidine (5-membered) on the pyridazine ring.
- Substitution position : Meta-substituted phenyl (3-position) vs. para-substituted (4-position) in the target compound.
- Methyl group : Absence of a methyl group on the benzenesulfonamide in this analog.
Physicochemical Comparison :
Functional Implications :
Broader Context: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide
While structurally distinct (pyrazolopyrimidine-chromenone core), this compound () shares the benzenesulfonamide motif. Key contrasts include:
- Molecular Complexity: Higher molecular weight (589.1 vs. ~408) due to chromenone and fluorinated aromatic systems.
- Physicochemical Properties : Elevated logP (fluorine substituents increase hydrophobicity) and melting point (175–178°C), suggesting stronger crystal lattice interactions .
- Bioactivity: The chromenone and pyrazolopyrimidine moieties likely target kinases or topoisomerases, whereas the target compound’s pyridazine-pyrrolidine system may favor different enzyme pockets.
Research Findings and Implications
Pharmacological Potential
- Target Selectivity : The pyrrolidine’s compact size may improve fit in shallow enzyme pockets (e.g., COX-2 or carbonic anhydrase), whereas piperidine-based analogs might suit deeper cavities.
- ADMET Profile: The target’s lower logP (~4.2 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
